Disodium 4,4'-((4,6-diamino-1,3-phenylene)bis(azo))bisnaphthalene-1-sulphonate
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Overview
Description
Disodium 4,4’-[(4,6-diamino-1,3-phenylene)bis(azo)]bisnaphthalene-1-sulphonate is a heterocyclic organic compound known for its vibrant color properties. It is commonly used in various industrial applications, particularly in the dye and pigment industry. The compound is characterized by its complex molecular structure, which includes azo groups and naphthalene sulphonate units.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4,4’-[(4,6-diamino-1,3-phenylene)bis(azo)]bisnaphthalene-1-sulphonate involves a multi-step process. The primary steps include:
Diazotization: This involves the reaction of 4-aminonaphthalene-1-sulfonic acid with nitrous acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with benzene-1,3-diamine to form the azo compound.
The reaction conditions typically involve maintaining a low temperature to stabilize the diazonium salt and using acidic or neutral pH conditions for the coupling reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pH, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Disodium 4,4’-[(4,6-diamino-1,3-phenylene)bis(azo)]bisnaphthalene-1-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions typically target the azo groups, converting them into amines.
Substitution: The sulphonate groups can participate in substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include different derivatives of the original compound, which can have varied applications in different industries.
Scientific Research Applications
Disodium 4,4’-[(4,6-diamino-1,3-phenylene)bis(azo)]bisnaphthalene-1-sulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: The compound is used in staining techniques for microscopy, helping to visualize biological tissues and cells.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to bind to specific biological targets.
Mechanism of Action
The mechanism of action of Disodium 4,4’-[(4,6-diamino-1,3-phenylene)bis(azo)]bisnaphthalene-1-sulphonate involves its interaction with various molecular targets. The azo groups in the compound can form stable complexes with metal ions, which is useful in dyeing processes. Additionally, the sulphonate groups enhance the solubility of the compound in water, making it suitable for various aqueous applications.
Comparison with Similar Compounds
Similar Compounds
- Acid Brown 474
- Acid Brown 469
- Acid Brown 473
- Acid Brown 468
Uniqueness
Disodium 4,4’-[(4,6-diamino-1,3-phenylene)bis(azo)]bisnaphthalene-1-sulphonate is unique due to its specific molecular structure, which provides distinct color properties and solubility characteristics. Compared to similar compounds, it offers better stability and a broader range of applications in different industries .
Properties
CAS No. |
5850-05-5 |
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Molecular Formula |
C26H18N6Na2O6S2 |
Molecular Weight |
620.6 g/mol |
IUPAC Name |
disodium;4-[[2,4-diamino-5-[(4-sulfonatonaphthalen-1-yl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C26H20N6O6S2.2Na/c27-19-13-20(28)24(32-30-22-10-12-26(40(36,37)38)18-8-4-2-6-16(18)22)14-23(19)31-29-21-9-11-25(39(33,34)35)17-7-3-1-5-15(17)21;;/h1-14H,27-28H2,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2 |
InChI Key |
UZAJXKAPLQJTPL-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=CC(=C(C=C3N)N)N=NC4=CC=C(C5=CC=CC=C54)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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